Diphenylthiophosphonohydrazine

Description

Diphenylthiophosphonohydrazine, commonly referred to as dithizone (CAS: 60-10-6), is a sulfur-containing organic compound with the molecular formula C₁₃H₁₂N₄S and a molecular weight of 256.33 g/mol . Structurally, it features a thiocarbazone backbone (N–N–C=S) with two phenyl groups attached, forming a 1,5-diphenyl-3-thiocarbazone configuration. This compound is widely recognized for its chelating properties, particularly in coordinating transition metals like lead, mercury, and zinc, making it a critical reagent in analytical chemistry for metal ion detection and extraction .

Dithizone exhibits a deep green color in solution, and its selectivity for specific metals is pH-dependent.

Properties

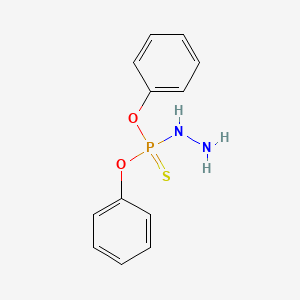

Molecular Formula |

C12H13N2O2PS |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

diphenoxyphosphinothioylhydrazine |

InChI |

InChI=1S/C12H13N2O2PS/c13-14-17(18,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2,(H,14,18) |

InChI Key |

YJQLYLMFFYZERM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=S)(NN)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between dithizone and structurally related compounds:

Key Comparative Analysis

Coordination Chemistry

- Dithizone : Forms stable complexes with heavy metals (e.g., Pb²⁺, Hg²⁺) via its thiocarbazone group. Used in spectrophotometric analysis due to colorimetric shifts upon metal binding .

- 2,5-Diphenylthiadiazole : Acts as a ligand in transition metal catalysis but lacks the thiocarbazone’s pH-dependent selectivity. Its thiadiazole ring enhances thermal stability in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.